molecular formula C9H7BrF2O2 B13531320 2-(4-Bromo-2-methylphenyl)-2,2-difluoroacetic acid

2-(4-Bromo-2-methylphenyl)-2,2-difluoroacetic acid

Cat. No.: B13531320
M. Wt: 265.05 g/mol
InChI Key: HEXKGTXARBNHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-methylphenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C9H7BrF2O2. This compound is characterized by the presence of a bromine atom, a methyl group, and two fluorine atoms attached to an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)-2,2-difluoroacetic acid typically involves the bromination of 2-methylphenylacetic acid followed by the introduction of fluorine atoms. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the acetic acid moiety.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-(4-substituted-2-methylphenyl)-2,2-difluoroacetic acid derivatives.

    Oxidation: Formation of this compound derivatives with oxidized side chains.

    Reduction: Formation of 2-(4-bromo-2-methylphenyl)-2,2-difluoroethanol or other reduced derivatives.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)-2,2-difluoroacetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenyl)acetic acid
  • 2-(4-Bromo-2-methylphenyl)acetonitrile
  • 4-Bromo-2-methylphenol

Uniqueness

2-(4-Bromo-2-methylphenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H7BrF2O2/c1-5-4-6(10)2-3-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

HEXKGTXARBNHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C(=O)O)(F)F

Origin of Product

United States

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